molecular formula C24H20ClN3O3 B2509823 2-amino-N-(2-chlorophenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide CAS No. 906163-15-3

2-amino-N-(2-chlorophenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide

Cat. No. B2509823
CAS RN: 906163-15-3
M. Wt: 433.89
InChI Key: DFGYVHPNCGQZOF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions that build upon simpler molecules. In the case of the compound 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, the process began with the condensation of 1-chloro-4-isocyanato-2-(trifluoromethyl)benzene with 4-morpholino-1H-indazol-3-amine. This latter molecule was prepared from 2,6-difluorobenzonitrile through amination with morpholine followed by cyclisation with hydrazine hydrate . Although the compound , 2-amino-N-(2-chlorophenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide, is not explicitly mentioned, the synthesis of similar compounds typically follows analogous pathways, involving the formation of amide bonds and the construction of the indolizine core through strategic cyclization steps.

Molecular Structure Analysis

The molecular structure of organic compounds is crucial in determining their chemical properties and biological activities. For instance, the crystal structure of the compound from the first paper was determined, which can provide insights into the molecular geometry, intermolecular interactions, and potential binding conformations with biological targets . The compound from the second paper crystallized in the orthorhombic crystal system and exhibited a Z isomer configuration with respect to the C=N bond . These structural details are essential for understanding how similar compounds, such as 2-amino-N-(2-chlorophenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide, might interact with their environment or biological targets.

Chemical Reactions Analysis

The chemical reactivity of a compound is influenced by its functional groups and molecular structure. The compounds discussed in the provided papers contain amide bonds and substituted indazole or semicarbazone groups, which can participate in various chemical reactions. For example, amide bonds can undergo hydrolysis under certain conditions, while the indazole moiety might be involved in nucleophilic substitution reactions . The semicarbazone group in the second compound could potentially engage in tautomerism or react with aldehydes and ketones . These reactions are relevant when considering the chemical behavior of 2-amino-N-(2-chlorophenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide in different environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. The first paper describes a compound with distinct inhibitory capacity against cancer cell lines, suggesting potential bioactive properties . The second paper provides detailed crystallographic data, which can be used to infer the compound's solubility, melting point, and stability . These properties are important for the formulation and application of the compound in a biological context. For 2-amino-N-(2-chlorophenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide, similar analyses would be required to fully understand its physical and chemical behavior.

Scientific Research Applications

Cytotoxicity and Antitumor Activity

  • Compounds structurally similar to 2-amino-N-(2-chlorophenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide have been studied for their cytotoxic properties. For instance, derivatives like 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine exhibited in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).

Photoluminescent Materials

  • New classes of photoluminescent materials, such as 6-Amino-8-cyanobenzo[1, 2-b]indolizines, show reversible pH-dependent optical properties, including a dramatic blue shift in fluorescence emission when protonated. This reveals potential applications in optical and pH-sensitive materials (Outlaw, Zhou, Bragg, & Townsend, 2016).

Tropical Disease Treatment

  • Isoxazoline indolizine amide compounds, closely related to the given compound, were synthesized for potential application in treating tropical diseases. These compounds, including indolizine core structures, were designed for efficient derivatization, showing potential in medicinal chemistry (Zhang et al., 2014).

Dyeing Polyester Fibers and Biological Activity

  • Heterocyclic aryl monoazo organic compounds, including derivatives similar to the given compound, have been synthesized for dyeing polyester fibers. These compounds demonstrated high efficiency based on in vitro screening for antioxidant, antitumor, and antimicrobial activities. This indicates potential application in creating sterile and biologically active fabrics for various life applications (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).

Anti-Tuberculosis, Anticancer, Anti-Inflammatory, and Antibacterial Agents

  • Substituted 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamides, similar in structure, have been synthesized and shown to have excellent in vitro activity against tuberculosis, cancer, inflammation, and bacterial infections. Molecular docking studies have supported their in vitro anticancer activity, suggesting their potential as therapeutic agents (Mahanthesha, Suresh, & Naik, 2022).

properties

IUPAC Name

2-amino-N-(2-chlorophenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O3/c1-2-31-16-12-10-15(11-13-16)23(29)22-21(26)20(19-9-5-6-14-28(19)22)24(30)27-18-8-4-3-7-17(18)25/h3-14H,2,26H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGYVHPNCGQZOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(2-chlorophenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide

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